1-Ethynyl-3-azabicyclo[4.1.0]heptane
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Overview
Description
1-Ethynyl-3-azabicyclo[410]heptane is a bicyclic compound featuring an ethynyl group and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-azabicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles, followed by functionalization of the resulting intermediate . Another method includes the oxidative cyclopropanation of aza-1,6-enynes, which allows for the formation of azabicyclo[4.1.0]heptane derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The reduction of nitriles using lithium aluminum hydride (LiAlH4) is a common industrial method due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Reduction: Reduction of nitriles with LiAlH4 to form amines.
Substitution: Functionalization via photocatalytic Minisci-like reactions to introduce various heterocycles at the bridgehead position.
Common Reagents and Conditions:
Oxidation: Radical initiators and mild oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-hydroxyphthalimide esters and organic photocatalysts.
Major Products:
Oxidation: Azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Amines.
Substitution: Heterocycle-functionalized azabicyclo[4.1.0]heptanes.
Scientific Research Applications
1-Ethynyl-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for meta-substituted arenes and pyridines, improving metabolic stability and lipophilicity of drug candidates.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules and functionalized derivatives.
Biological Studies: Incorporated into the structure of antihistamine drugs to enhance physicochemical properties.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-azabicyclo[4.1.0]heptane involves its interaction with molecular targets and pathways. For instance, when incorporated into drug structures, it can mimic the fragment of meta-substituted benzenes, thereby improving the drug’s performance . The compound’s unique structure allows it to engage in specific interactions with biological targets, enhancing its efficacy and stability.
Comparison with Similar Compounds
1-Ethynyl-3-azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptanes: These compounds are also used as bioisosteres and have similar physicochemical properties.
7-Azabicyclo[4.1.0]heptane: Another structurally related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness: this compound stands out due to its ethynyl group, which provides additional reactivity and versatility in chemical transformations. This makes it a valuable compound for developing new synthetic methodologies and enhancing drug design.
Properties
Molecular Formula |
C8H11N |
---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-ethynyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-5-7(8)3-4-9-6-8/h1,7,9H,3-6H2 |
InChI Key |
PUOXKOWGTPNMBM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CC1CCNC2 |
Origin of Product |
United States |
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